Cas no 20201-26-7 (Ethyl 2-(4-bromophenyl)-2-oxoacetate)
Ethyl 2-(4-bromophenyl)-2-oxoacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(4-bromophenyl)-2-oxoacetate
- Ethyl (4-bromophenyl)glyoxylate
- Ethyl p-bromophenylglyoxylate
- Benzeneacetic acid, 4-bromo-α-oxo-, ethyl ester
- Ethyl 4-broMobenzoyl forMate
- ethyl 4-bromophenylglyoxylate
- Ethyl 4-bromobenzoylformate
- AK110864
- BENZENEACETIC ACID, 4-BROMO-ALPHA-OXO-, ETHYL ESTER
- Ethyl 2-(4-bromophenyl)-2-oxo-acetate
- PubChem10652
- ethyl-4-bromobenzoylformate
- SFOMTBBEDGCTHQ-UHFFFAOYSA-N
- AB26265
- 4-Bromophenyloxoacetic acid e
- 2-(4-bromophenyl)-2-oxoacetic acid ethyl ester
- FT-0649692
- CS-W005516
- 20201-26-7
- EN300-133276
- Ethyl2-(4-bromophenyl)-2-oxoacetate
- AS-15835
- (4-BROMO-PHENYL)-OXO-ACETIC ACID ETHYL ESTER
- A814330
- ETHYL (4-BROMOPHENYL)(OXO)ACETATE
- AC-31670
- DTXSID00444102
- MFCD06659764
- ethyl 2-(4-bromophenyl)-2-oxidanylidene-ethanoate
- AKOS010879643
- SCHEMBL696315
- DA-08487
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- MDL: MFCD06659764
- Inchi: 1S/C10H9BrO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
- InChI Key: SFOMTBBEDGCTHQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(C(=O)OCC)=O)=CC=1
Computed Properties
- Exact Mass: 255.97400
- Monoisotopic Mass: 255.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
- XLogP3: 2.7
Experimental Properties
- Density: 1.480
- Boiling Point: 322 ºC
- Flash Point: 149 ºC
- Refractive Index: 1.546
- PSA: 43.37000
- LogP: 2.19490
Ethyl 2-(4-bromophenyl)-2-oxoacetate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
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Hazardous Material Identification:
- Storage Condition:Store at room temperature
Ethyl 2-(4-bromophenyl)-2-oxoacetate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 2-(4-bromophenyl)-2-oxoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ710-250mg |
Ethyl 2-(4-bromophenyl)-2-oxoacetate |
20201-26-7 | 95% | 250mg |
109CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ710-100mg |
Ethyl 2-(4-bromophenyl)-2-oxoacetate |
20201-26-7 | 95% | 100mg |
45CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ710-1g |
Ethyl 2-(4-bromophenyl)-2-oxoacetate |
20201-26-7 | 95% | 1g |
186.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ710-5g |
Ethyl 2-(4-bromophenyl)-2-oxoacetate |
20201-26-7 | 95% | 5g |
757.0CNY | 2021-07-15 | |
| Fluorochem | 200969-250mg |
Ethyl 4-bromobenzoyl formate |
20201-26-7 | 95% | 250mg |
£11.00 | 2022-03-01 | |
| Fluorochem | 200969-1g |
Ethyl 4-bromobenzoyl formate |
20201-26-7 | 95% | 1g |
£34.00 | 2022-03-01 | |
| Fluorochem | 200969-5g |
Ethyl 4-bromobenzoyl formate |
20201-26-7 | 95% | 5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 200969-10g |
Ethyl 4-bromobenzoyl formate |
20201-26-7 | 95% | 10g |
£159.00 | 2022-03-01 | |
| Chemenu | CM157687-10g |
Ethyl 4-bromobenzoyl formate |
20201-26-7 | 95% | 10g |
$204 | 2021-06-17 | |
| Chemenu | CM157687-25g |
Ethyl 4-bromobenzoyl formate |
20201-26-7 | 95% | 25g |
$377 | 2021-06-17 |
Ethyl 2-(4-bromophenyl)-2-oxoacetate Suppliers
Ethyl 2-(4-bromophenyl)-2-oxoacetate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Ethyl 2-(4-bromophenyl)-2-oxoacetate
Ethyl 2-(4-bromophenyl)-2-oxoacetate: A Comprehensive Overview
Ethyl 2-(4-bromophenyl)-2-oxoacetate, also known by its CAS number 20201-26-7, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its bromophenyl group and ester functionality, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and material science. In this article, we delve into the structural features, synthesis methods, and recent advancements in the utilization of Ethyl 2-(4-bromophenyl)-2-oxoacetate.
The molecular structure of Ethyl 2-(4-bromophenyl)-2-oxoacetate consists of a central ketone group (C=O) attached to a phenyl ring substituted with a bromine atom at the para position. The ester group (-COOEt) further enhances its reactivity and solubility properties. This combination makes it an ideal precursor for synthesizing more complex molecules, particularly in the realm of medicinal chemistry. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders.
One of the key aspects of Ethyl 2-(4-bromophenyl)-2-oxoacetate is its ease of synthesis. Traditional methods involve the reaction of 4-bromobenzaldehyde with ethyl acetoacetate under appropriate conditions, such as acid catalysis or enzymatic catalysis. However, recent advancements have focused on green chemistry approaches to minimize environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis and solvent-free conditions to produce this compound more efficiently. These methods not only reduce reaction time but also enhance yield and purity.
In terms of applications, Ethyl 2-(4-bromophenyl)-2-oxoacetate has been extensively used in the synthesis of heterocyclic compounds, which are crucial in drug discovery. Its ability to undergo various condensation reactions, such as the Claisen-Schmidt condensation and Michael addition, makes it a valuable building block. Recent studies have demonstrated its utility in constructing bioactive pyran derivatives and isoquinoline alkaloids, which exhibit promising anti-inflammatory and anticancer activities.
Beyond pharmaceutical applications, this compound has found relevance in agrochemicals. Its derivatives have been investigated for their potential as herbicides and fungicides. For example, certain analogs derived from Ethyl 2-(4-bromophenyl)-2-oxoacetate have shown selective activity against plant pathogens without adverse effects on non-target organisms. These findings underscore its versatility across different domains.
From an analytical standpoint, the characterization of Ethyl 2-(4-bromophenyl)-2-oxoacetate involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into its molecular structure and stereochemistry, which are critical for understanding its reactivity and biological activity. Recent advancements in computational chemistry have also enabled researchers to predict the compound's behavior in various chemical environments using molecular modeling tools.
In conclusion, Ethyl 2-(4-bromophenyl)-2-oxoacetate stands out as a multifaceted compound with immense potential in diverse chemical applications. Its structural features, ease of synthesis, and wide-ranging uses make it a focal point for ongoing research. As new methodologies emerge for its production and application, we can anticipate even greater contributions from this compound to the fields of medicine, agriculture, and materials science.
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